chemical and physical properties of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
chemical and physical properties of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
An In-Depth Technical Guide: Chemical and Physical Properties of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
Executive Summary
Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate (commonly referred to as (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate) is a highly versatile "push-pull" enamine building block[1]. In the realm of advanced organic synthesis and drug development, this compound serves as a critical C3-bis-electrophilic synthon. It is predominantly utilized for the construction of complex heterocyclic scaffolds—such as pyrimidines, pyrazoles, and pyrroles—as well as the synthesis of unnatural dehydroamino acids[2]. This guide provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols.
Physicochemical Profiling
Understanding the physical and chemical parameters of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is essential for optimizing reaction conditions and predicting its behavior in various solvent systems. The presence of both hydrogen bond donors and acceptors makes it a highly interactive molecule in protic environments[1].
| Property | Value |
| IUPAC Name | Ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |
| Molecular Formula | C9H16N2O3 |
| Molecular Weight | 200.23 g/mol |
| Exact Mass | 200.11609238 g/mol |
| Canonical SMILES | CCOC(=O)C(=CN(C)C)NC(=O)C |
| InChI Key | XQCRHEUVOSVKAA-VURMDHGXSA-N |
| XLogP3 | 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Data sourced from standardized chemical databases[1].
Mechanistic Insights: The "Push-Pull" Enamine System
The synthetic utility of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate stems from its unique "push-pull" electronic configuration.
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The "Push" (Electron-Donating): The dimethylamino group (-NMe2) exerts a strong positive mesomeric (+M) effect, pushing electron density into the conjugated pi-system.
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The "Pull" (Electron-Withdrawing): The ethyl ester (-COOEt) and acetamido (-NHAc) groups exert a negative mesomeric (-M) effect, withdrawing electron density.
This polarization renders the β -carbon highly susceptible to nucleophilic attack, while the α -carbon remains electron-deficient due to the adjacent carbonyls. When reacted with bis-nucleophiles (e.g., hydrazines, amidines, or guanidines), the dimethylamino group acts as an excellent leaving group, facilitating rapid cyclization into aromatic heterocycles[2].
Electronic push-pull dynamics driving the reactivity of the enamine core toward cyclization.
Synthetic Workflows & Protocols
The most efficient route to synthesize Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate involves the direct condensation of ethyl N-acetylglycinate with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[3]. DMF-DMA acts as a highly efficient C1 synthon and formylating agent[4]. Alternatively, the Stanovnik method utilizes the formation of an oxazolone intermediate via POCl3/DMF, followed by ring-opening with ethanol[5],[2]. Below is the optimized direct condensation protocol.
Protocol: Direct Condensation via DMF-DMA Causality Check: DMF-DMA is chosen over standard formylating agents because it avoids the generation of water, producing only methanol as a byproduct. Removing methanol via distillation drives the equilibrium forward, ensuring a self-validating, high-yield system[4].
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl N-acetylglycinate (1.0 equiv, 10 mmol).
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Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv, 15 mmol) directly to the flask. No additional solvent is strictly required, though anhydrous toluene (10 mL) can be used to facilitate the azeotropic removal of methanol[4].
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Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert nitrogen atmosphere.
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Reaction Monitoring: Stir for 4–6 hours. The reaction progress should be monitored via TLC (Ethyl Acetate/Hexane 1:1). The elimination of methanol drives the formation of the enamine double bond.
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Workup & Purification: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the crude mixture under reduced pressure to remove excess DMF-DMA and methanol.
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Crystallization: Recrystallize the resulting solid from a mixture of ethyl acetate and hexanes to afford the pure (Z)-isomer of the product.
Step-by-step synthetic workflow for the preparation of the push-pull enamine.
Downstream Applications: Heterocyclic Cyclization
To validate the utility of the synthesized compound, it is frequently reacted with bis-nucleophiles. For instance, reacting Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate with guanidine hydrochloride in the presence of sodium ethoxide (in refluxing ethanol) yields 2-amino-5-acetamidopyrimidine derivatives[5]. The initial attack occurs at the β -carbon (displacing dimethylamine), followed by intramolecular cyclization onto the ester carbonyl, demonstrating the functional integrity of the push-pull design.
Analytical Validation
To ensure scientific integrity and confirm the (Z)-stereochemistry, the following analytical validations are standard:
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1H NMR (CDCl3): A distinct singlet for the olefinic proton ( β -CH) typically appears around δ 7.2 - 7.5 ppm. The dimethylamino protons appear as a broad singlet or two distinct singlets (due to restricted rotation) around δ 3.0 - 3.1 ppm.
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LC-MS: Electrospray ionization (ESI+) will show a strong [M+H]+ peak at m/z 201.12, matching the exact mass of 200.11 g/mol [1].
References
- Title: (Z)-ethyl 2-acetamido-3-(dimethylamino)
- Title: Product Class 4: Benzopyranones and Benzopyranthiones (Condensation Reactions)
- Title: An Improved Synthesis of 5-acylamino-6-oxo-2-phenyl-1(6H)
- Title: Aminoacids in the synthesis of heterocyclic systems. The synthesis of methyl 2‐acetylamino‐3‐dimethylaminopropenoate and 2‐(N‐methyl‐N‐trifluoroacetyl)
- Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications (DMF-DMA as a C1 synthon)
Sources
- 1. Buy (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
